1-(3,4,5-Triethoxyphenyl)methanamine
Overview
Description
1-(3,4,5-Triethoxyphenyl)methanamine is an organic compound with the molecular formula C13H21NO3 It is a derivative of methanamine, where the phenyl ring is substituted with three ethoxy groups at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Triethoxyphenyl)methanamine typically involves the ethylation of 3,4,5-trihydroxybenzaldehyde followed by reductive amination. The general steps are as follows:
Ethylation: 3,4,5-Trihydroxybenzaldehyde is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 3,4,5-triethoxybenzaldehyde.
Reductive Amination: The 3,4,5-triethoxybenzaldehyde is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4,5-Triethoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines or alcohols.
Scientific Research Applications
1-(3,4,5-Triethoxyphenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Triethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit certain enzymes or activate specific receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)methanamine: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4,5-Trifluoromethoxyphenyl)methanamine: Contains trifluoromethoxy groups, offering different electronic properties.
Uniqueness
1-(3,4,5-Triethoxyphenyl)methanamine is unique due to its ethoxy substituents, which provide distinct steric and electronic effects compared to methoxy or trifluoromethoxy analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(3,4,5-triethoxyphenyl)methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-4-15-11-7-10(9-14)8-12(16-5-2)13(11)17-6-3/h7-8H,4-6,9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUESGNYPUJCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299220 | |
Record name | 3,4,5-Triethoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898808-58-7 | |
Record name | 3,4,5-Triethoxybenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898808-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Triethoxybenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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